molecular formula C6H12ClNO3 B6247522 methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride CAS No. 2411279-86-0

methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride

Cat. No.: B6247522
CAS No.: 2411279-86-0
M. Wt: 181.6
InChI Key:
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Description

Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-1-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Methyl 3-oxo-1-methylazetidine-3-carboxylate.

    Reduction: Methyl 3-hydroxy-1-methylazetidine-3-methanol.

    Substitution: Methyl 3-hydroxy-1-methylazetidine-3-carboxylate azide.

Scientific Research Applications

Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets in novel ways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-hydroxy-1-methylazetidine-3-carboxylate hydrochloride can be compared with other azetidine derivatives:

    Methyl azetidine-3-carboxylate: Lacks the hydroxyl group, which may reduce its reactivity and potential biological activity.

    3-Hydroxyazetidine: Lacks the ester group, which may affect its solubility and ability to participate in certain reactions.

    1-Methylazetidine-3-carboxylate: Lacks the hydroxyl group, similar to methyl azetidine-3-carboxylate, but with a different substitution pattern that may influence its properties.

Properties

CAS No.

2411279-86-0

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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